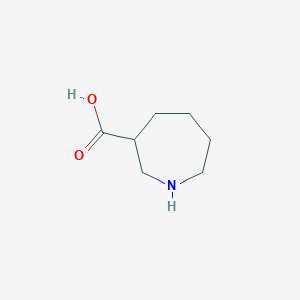

Azepane-3-carboxylic acid

Overview

Description

Azepane-3-carboxylic acid is a chemical compound with the formula C7H13NO2 . It is a derivative of azepane, which is a cyclic secondary amine and a precursor to several drugs and pesticides .

Synthesis Analysis

The synthesis of azepane derivatives, such as azepane-3-carboxylic acid, often involves methods for recyclization of small and medium carbo-, oxa- or azacyclanes, as well as multicomponent heterocyclization reactions .Molecular Structure Analysis

The molecular structure of azepane-3-carboxylic acid is characterized by a seven-membered ring with a carboxylic acid group attached. The molecular weight is 143.18 g/mol . The InChI code is 1S/C7H13NO2.ClH/c9-7(10)6-3-1-2-4-8-5-6;/h6,8H,1-5H2,(H,9,10);1H .Scientific Research Applications

Pharmacology: Novel Drug Synthesis

Azepane-3-carboxylic acid serves as a building block in the synthesis of various pharmacologically active molecules. Its seven-membered ring structure is a key intermediate in creating compounds with potential therapeutic effects. For instance, azepane derivatives have been identified as novel inhibitors, antidiabetics, anticancer agents, and DNA-binding reagents . The azepane scaffold is particularly significant in the development of new drugs due to its unique chemical properties that can influence the bioactivity and pharmacokinetics of the resulting compounds .

Organic Synthesis: Heterocyclic Compound Formation

In organic chemistry, azepane-3-carboxylic acid is utilized in the synthesis of seven-membered heterocyclic systems such as azepines, oxazepines, and thiazepines . These heterocycles are of great interest due to their contribution to medical and pharmaceutical chemistry. The compound’s ability to undergo various reactions, including one-pot synthesis and recyclization, makes it a valuable tool for expanding the methods of organic synthesis .

Medicinal Chemistry: Drug Design and Discovery

Azepane-3-carboxylic acid plays a role in medicinal chemistry, where it is used to design and discover new drugs. Its incorporation into drug candidates can lead to the discovery of compounds with unique pharmacological properties . The structural versatility of azepane-3-carboxylic acid allows for the creation of diverse libraries of compounds, which can be screened for various biological activities .

Industrial Applications: Material Science

In the industrial sector, azepane-3-carboxylic acid finds applications in material science. It can be used in the modification of surfaces, such as in the production of polymer nanomaterials . Its chemical properties enable it to interact with other compounds, facilitating the creation of materials with desired characteristics.

Biochemistry Research: Enzyme Inhibition Studies

Azepane-3-carboxylic acid is also significant in biochemistry research, particularly in studies involving enzyme inhibition. Its structure can mimic natural substrates or bind to active sites, making it a useful tool for understanding enzyme mechanisms and for the development of enzyme inhibitors .

Environmental Impact Studies: Pollution Remediation

Lastly, azepane-3-carboxylic acid can be involved in environmental impact studies, particularly in the remediation of contaminated sites. While not directly used for cleanup, its structural analogs and derivatives can be studied to understand their persistence and mobility in the environment, aiding in the development of strategies for pollution remediation .

Safety And Hazards

properties

IUPAC Name |

azepane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c9-7(10)6-3-1-2-4-8-5-6/h6,8H,1-5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXCWXFLBYQNTOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50541337 | |

| Record name | Azepane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50541337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azepane-3-carboxylic acid | |

CAS RN |

77974-81-3 | |

| Record name | Azepane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50541337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

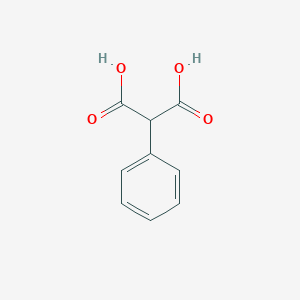

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tricyclo[4.2.1.02,5]nona-3,7-diene](/img/structure/B105459.png)